Cas no 872839-90-2 (3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione)

3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione structure
872839-90-2 structure
Product Name:3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:872839-90-2
MF:C19H23N5O2
MW:353.418223619461
CID:6111551
PubChem ID:5058454
Update Time:2025-10-21

3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione
    • 2-butyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
    • 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 3-butyl-7,8-dihydro-1-methyl-8-(3-methylphenyl)- (9CI)
    • AKOS001295715
    • F2000-0507
    • 872839-90-2
    • 3-Butyl-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
    • 3-butyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
    • Z223825670
    • Inchi: 1S/C19H23N5O2/c1-4-5-9-24-17(25)15-16(21(3)19(24)26)20-18-22(10-11-23(15)18)14-8-6-7-13(2)12-14/h6-8,12H,4-5,9-11H2,1-3H3
    • InChI Key: GPAXRTBXSSRFDR-UHFFFAOYSA-N
    • SMILES: N12CCN(C3=CC=CC(C)=C3)C1=NC1=C2C(=O)N(CCCC)C(=O)N1C

Computed Properties

  • Exact Mass: 353.18517499g/mol
  • Monoisotopic Mass: 353.18517499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 61.7Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 562.4±60.0 °C(Predicted)
  • pka: 4.33±0.20(Predicted)

3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2000-0507-2μmol
3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Additional information on 3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione

Comprehensive Analysis of 3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 872839-90-2)

The compound 3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 872839-90-2) is a purine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring an imidazo[1,2-g]purine core, has garnered attention for its potential applications in drug discovery and development. Researchers are particularly interested in its role as a modulator of enzymatic activity, given its structural similarity to naturally occurring purines.

In recent years, the demand for novel purine-based compounds has surged due to their versatility in targeting various biological pathways. The 3-butyl-1-methyl-8-(3-methylphenyl) substitution pattern in this molecule enhances its lipophilicity, potentially improving its bioavailability and membrane permeability. This characteristic makes it a promising candidate for further investigation in therapeutic applications, particularly in areas such as inflammation and metabolic disorders.

The synthesis of CAS No. 872839-90-2 involves multi-step organic reactions, with careful optimization required to achieve high yields and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound. Its stability under various conditions is also a key consideration for researchers, as it impacts storage and handling protocols.

One of the most frequently searched questions regarding this compound is: "What are the potential therapeutic applications of imidazo[1,2-g]purine derivatives?" Current studies suggest that these compounds may interact with adenosine receptors, which play a crucial role in regulating physiological processes such as sleep, cognition, and immune response. The 3-butyl-1-methyl-8-(3-methylphenyl) variant, in particular, shows promise due to its selective binding properties.

Another hot topic in the scientific community is the structure-activity relationship (SAR) of purine analogs. Researchers are exploring how modifications to the imidazo[1,2-g]purine scaffold, such as the addition of alkyl or aryl groups, influence biological activity. The 3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione serves as an excellent model for such studies, given its well-defined structure and measurable effects in vitro.

From an industrial perspective, the scalability of synthesizing CAS No. 872839-90-2 is a critical factor. Companies are investing in green chemistry approaches to minimize waste and improve efficiency. The use of catalytic methods and flow chemistry has been explored to optimize the production process, aligning with the growing emphasis on sustainable practices in the pharmaceutical sector.

In summary, 3-butyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione represents a fascinating area of research with broad implications for drug development. Its unique chemical properties and potential biological activities make it a compound of significant interest to both academic and industrial researchers. As studies continue to uncover its mechanisms of action, this molecule may pave the way for new therapeutic strategies in the years to come.

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